1-(4-Chlorophenyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea

TrkA inhibitor structure-activity relationship conformational restriction

1-(4-Chlorophenyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea (CAS 1396799-75-9) is a synthetic small-molecule urea derivative distinguished by a 4-chlorophenyl group at the N1 position and a pyrrolidinyl-but-2-yn-1-yl substituent at the N3 position, yielding the molecular formula C15H18ClN3O and a molecular weight of 291.77 g/mol. This compound belongs to the class of pyrrolidinyl urea derivatives that have been patented as tropomyosin receptor kinase A (TrkA) inhibitors for potential therapeutic applications in pain, cancer, and inflammatory diseases.

Molecular Formula C15H18ClN3O
Molecular Weight 291.78
CAS No. 1396799-75-9
Cat. No. B2456061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea
CAS1396799-75-9
Molecular FormulaC15H18ClN3O
Molecular Weight291.78
Structural Identifiers
SMILESC1CCN(C1)CC#CCNC(=O)NC2=CC=C(C=C2)Cl
InChIInChI=1S/C15H18ClN3O/c16-13-5-7-14(8-6-13)18-15(20)17-9-1-2-10-19-11-3-4-12-19/h5-8H,3-4,9-12H2,(H2,17,18,20)
InChIKeyWVZLUBRSJHIHIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorophenyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea CAS 1396799-75-9: Structural Class and Research Context for Procurement Decisions


1-(4-Chlorophenyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea (CAS 1396799-75-9) is a synthetic small-molecule urea derivative distinguished by a 4-chlorophenyl group at the N1 position and a pyrrolidinyl-but-2-yn-1-yl substituent at the N3 position, yielding the molecular formula C15H18ClN3O and a molecular weight of 291.77 g/mol . This compound belongs to the class of pyrrolidinyl urea derivatives that have been patented as tropomyosin receptor kinase A (TrkA) inhibitors for potential therapeutic applications in pain, cancer, and inflammatory diseases [1]. The presence of an alkyne spacer between the urea core and the pyrrolidine ring, combined with the 4-chlorophenyl terminus, distinguishes it from closely related benzyl-urea analogs and positions it within a pharmacophore space of interest for kinase inhibition programs.

Why Generic Substitution of 1-(4-Chlorophenyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea Fails: The Alkyne Spacer as a Non-Interchangeable Structural Determinant


Within the pyrrolidinyl urea class, compounds cannot be simply interchanged due to the profound impact of the spacer group connecting the urea N3 to the pyrrolidine ring on both target engagement and physicochemical properties. The target compound features an alkyne (but-2-yn-1-yl) spacer, which introduces a rigid, linear, and electron-rich geometry that is fundamentally distinct from the saturated alkyl or benzyl-linked analogs often encountered in screening libraries . Patent disclosures on TrkA-targeting pyrrolidinyl ureas indicate that variations in the linker region directly modulate kinase inhibitory potency and selectivity [1]. Therefore, a casual substitution—such as replacing the target compound with a methylene-extended benzyl analog or a fully saturated butyl linker—risks losing on-target activity, altering pharmacokinetic profiles, and introducing uncontrolled off-target liabilities, leading to irreproducible research outcomes and failed lead optimization campaigns.

Quantitative Evidence Guide for 1-(4-Chlorophenyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea: Differentiation Against Closest Analogs


Linker Rigidity: Alkyne vs. Methylene Spacer Geometry Defines Conformational Constraint

The target compound employs a but-2-yn-1-yl linker between the urea N3 and the pyrrolidine nitrogen, enforcing a linear, sp-hybridized geometry. In contrast, the closest commercially cataloged analog, 1-[(4-chlorophenyl)methyl]-3-(4-pyrrolidin-1-ylbut-2-ynyl)urea (CAS 1396850-53-5), introduces a methylene group at the N1-phenyl junction, creating a benzyl urea with increased conformational flexibility at the N1 terminus while retaining the alkyne spacer at N3 . Molecular formula comparison: target compound C15H18ClN3O (MW 291.77) vs. benzyl analog C16H20ClN3O (MW 305.80) . The additional CH2 unit and altered geometry impact hydrogen-bonding capacity, steric bulk, and the relative orientation of the chlorophenyl ring within the TrkA ATP-binding pocket, as inferred from patent SAR disclosures [1]. No direct head-to-head activity comparison has been published for this specific compound pair.

TrkA inhibitor structure-activity relationship conformational restriction

Phenyl Ring Substitution: 4-Chloro Electronic Effect vs. 5-Chloro-2-Methoxy Distal Analog

The target compound bears a single 4-chlorophenyl substituent (MW 291.77), whereas the alternative 1-(5-chloro-2-methoxyphenyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea (MW 321.81, C16H20ClN3O2) incorporates both a meta-chloro and an ortho-methoxy group on the phenyl ring . The 4-chloro substituent provides a distinct electron-withdrawing effect (Hammett σp = +0.23) that polarizes the urea NH involved in hinge-binding interactions, while the 5-chloro-2-methoxy pattern introduces additional hydrogen-bond acceptor capacity and steric bulk that may redirect binding within the TrkA active site. No IC50 or Ki values are publicly available for either compound against TrkA in verified databases.

medicinal chemistry halogen bonding TrkA pharmacophore

Patent-Corroborated TrkA Pharmacophore: Alkyne-Pyrrolidine Urea Core vs. Saturated-Linker Analogs

Patent analysis of WO2012158413 discloses pyrrolidinyl urea derivatives with inhibitory activity against TrkA, emphasizing that the N3 substituent containing a pyrrolidine connected via a 2-carbon spacer is critical for potency [1]. The target compound's alkyne spacer represents a conformationally restricted variant of this pharmacophore. Comparator compounds with fully saturated butyl linkers (e.g., 4-pyrrolidin-1-ylbutyl urea derivatives) would lack the π-electron system of the alkyne, potentially reducing binding to the hydrophobic back pocket or altering the trajectory of the pyrrolidine ring. Patent examples demonstrate that even minor linker modifications (alkyne vs. alkene vs. alkane) result in >10-fold shifts in IC50 against TrkA in biochemical assays [1]. No direct activity data for the specific target compound are disclosed in the patent.

TrkA inhibition kinase inhibitor patent scaffold hopping

Research and Industrial Application Scenarios for 1-(4-Chlorophenyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea Informed by Differential Evidence


TrkA-Dependent Pain and Inflammation Target Validation Studies

This compound is suited as a tool molecule for target validation studies exploring the NGF/TrkA signaling axis in inflammatory pain models. Its alkyne-pyrrolidine urea core aligns with the pharmacophore disclosed in WO2012158413, where pyrrolidinyl urea analogs demonstrated TrkA inhibitory activity [1]. Researchers can use the compound to probe whether TrkA inhibition is sufficient to modulate downstream signaling (Ras/MAPK, PI3K/Akt) in DRG neurons or macrophage models, while the 4-chlorophenyl moiety provides a synthetic handle for future derivatization.

Lead-Optimization SAR Campaigns Focused on Linker Geometry

Medicinal chemistry teams pursuing TrkA inhibitors can employ this compound as a reference alkyne-spacer template. The rigid but-2-yn-1-yl linker enforces a defined distance between the urea core and the pyrrolidine ring, enabling systematic exploration of N1 substituent effects without the confounding flexibility introduced by benzyl or saturated linkers. Comparative studies against the benzyl analog (CAS 1396850-53-5) can isolate the conformational contribution of the N1-phenyl attachment to kinase selectivity .

Kinase Selectivity Panel Screening

Given the patent-reported TrkA activity of pyrrolidinyl urea derivatives, this compound can be deployed in broad kinase selectivity panels (TrkA/B/C, FLT3, c-Kit, etc.) to establish its selectivity fingerprint. The 4-chlorophenyl substitution pattern offers a favorable selectivity starting point compared to bulkier o-methoxy analogs, potentially reducing off-target kinase inhibition that often plagues early-stage kinase inhibitors [1].

Quote Request

Request a Quote for 1-(4-Chlorophenyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.